REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH2:5]([C:9]1[CH:16]=[CH:15][C:12](CO)=[CH:11][CH:10]=1)[CH2:6][CH2:7][CH3:8].[C-:17]#[N:18].[Na+].O.[CH3:21]COCC>>[CH2:6]([CH:5]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:15][CH:16]=1)[C:17]#[N:18])[CH2:7][CH2:8][CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
n-tetrabutylammonium iodide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure, and excess thionyl chloride
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation with benzene
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dimethyl sulfoxide (50 ml)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |